3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine
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Overview
Description
3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with bromine and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with 2-fluorobenzaldehyde, followed by bromination. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The bromination step can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Boronic acids and palladium catalysts are typical reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used to study the interactions of pyrazine derivatives with biological targets, aiding in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(4-fluorophenyl)pyrazin-2-amine: Similar in structure but with different substitution patterns.
2-Bromo-5-fluoropyridine: Another fluorinated bromopyrazine derivative with distinct chemical properties.
Uniqueness
3-Bromo-5-(2-fluorophenyl)pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-bromo-5-(2-fluorophenyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3/c11-9-10(13)14-5-8(15-9)6-3-1-2-4-7(6)12/h1-5H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLPIDUTLJSJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C(=N2)Br)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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